REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:11]#[N:12])[CH:8]=2)[NH:3]1.[H-].[Na+].Cl[C:16]1[CH:27]=[CH:26][C:19]([C:20]([N:22]([O:24][CH3:25])[CH3:23])=[O:21])=[CH:18][N:17]=1>CN(C=O)C>[C:11]([C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[NH:3][C:2]([OH:1])=[C:10]2[C:16]1[CH:27]=[CH:26][C:19]([C:20]([N:22]([O:24][CH3:25])[CH3:23])=[O:21])=[CH:18][N:17]=1)#[N:12] |f:1.2|
|
Name
|
|
Quantity
|
473 mg
|
Type
|
reactant
|
Smiles
|
O=C1NC2=CC=C(C=C2C1)C#N
|
Name
|
|
Quantity
|
229 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)N(C)OC)C=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring the resulting suspension for 60 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 80 min at 120° C
|
Duration
|
80 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled down to RT
|
Type
|
ADDITION
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Details
|
a saturated solution of NH4CL (40 mL) was added
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
The precipitate was washed with water and hexane
|
Type
|
CUSTOM
|
Details
|
afterwards dried in a vacuum oven
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C2C(=C(NC2=CC1)O)C1=NC=C(C(=O)N(C)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |